molecular formula C22H26N4O2S B4081160 Oxolan-2-yl 4-({[4-(phenylamino)phenyl]amino}thioxomethyl)piperazinyl ketone

Oxolan-2-yl 4-({[4-(phenylamino)phenyl]amino}thioxomethyl)piperazinyl ketone

Cat. No.: B4081160
M. Wt: 410.5 g/mol
InChI Key: BTUCILVFUSQNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxolan-2-yl 4-({[4-(phenylamino)phenyl]amino}thioxomethyl)piperazinyl ketone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of oxolan, phenylamino, and piperazinyl groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxolan-2-yl 4-({[4-(phenylamino)phenyl]amino}thioxomethyl)piperazinyl ketone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxolan Ring: The oxolan ring can be synthesized through cyclization reactions involving diols and appropriate catalysts.

    Introduction of the Phenylamino Group: This step involves the reaction of aniline derivatives with suitable electrophiles to introduce the phenylamino group.

    Formation of the Piperazinyl Ketone: The piperazinyl ketone can be synthesized by reacting piperazine with ketones under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxolan-2-yl 4-({[4-(phenylamino)phenyl]amino}thioxomethyl)piperazinyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Oxolan-2-yl 4-({[4-(phenylamino)phenyl]amino}thioxomethyl)piperazinyl ketone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Oxolan-2-yl 4-({[4-(phenylamino)phenyl]amino}thioxomethyl)piperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds containing the oxazole ring, which have similar biological activities.

    Piperazine Derivatives: Compounds with the piperazine ring, known for their therapeutic applications.

    Phenylamino Compounds: Molecules with phenylamino groups, which exhibit diverse chemical reactivity.

Uniqueness

Oxolan-2-yl 4-({[4-(phenylamino)phenyl]amino}thioxomethyl)piperazinyl ketone is unique due to its combination of oxolan, phenylamino, and piperazinyl groups, which confer distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

N-(4-anilinophenyl)-4-(oxolane-2-carbonyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c27-21(20-7-4-16-28-20)25-12-14-26(15-13-25)22(29)24-19-10-8-18(9-11-19)23-17-5-2-1-3-6-17/h1-3,5-6,8-11,20,23H,4,7,12-16H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUCILVFUSQNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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